2-((2-硝基苯基)氨基)-1,3-二氧代异吲哚啉-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

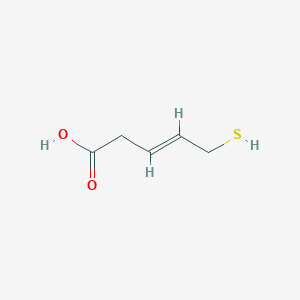

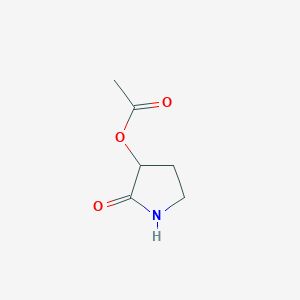

The compound “2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid” is a complex organic molecule. It contains several functional groups, including a carboxylic acid group, a nitro group, and an amine group. These functional groups could potentially participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group, amine group, and carboxylic acid group would significantly influence its structure .Chemical Reactions Analysis

The nitro group, amine group, and carboxylic acid group in the compound can participate in various chemical reactions. For instance, the nitro group can undergo reduction reactions, the amine group can participate in nucleophilic substitution reactions, and the carboxylic acid group can undergo condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a carboxylic acid group could make the compound acidic .科学研究应用

材料科学和生物化学应用

2,2,6,6-四甲基哌啶-1-氧基-4-氨基-4-羧酸是一种硝酮自旋标记的非手性 Cα-四取代 α-氨基酸,在肽中有效充当 β-转角和 310/α-螺旋诱导剂。它用作相对刚性的电子自旋共振探针和荧光猝灭剂,突出了其在材料科学和生物化学中的效用 (Toniolo, Crisma, & Formaggio, 1998)。

光刻合成

2-(2-硝基苯基)丙氧羰基 (NPPOC) 基团被引入作为氨基酸的光敏氨基保护基团,用作光刻固相肽合成的构建基块。这些 NPPOC 保护的氨基酸在肽阵列的合成中显示出显着的效用,在紫外光下显示出更高的裂解速率 (DeLisi, Laursen, & Bhushan, 2003)。

肽键形成

3-硝基-2-吡啶亚磺酰 (Npys) 基团为肽合成的氨基和羟基的保护和活化提供了一种新方法。该基团可以有效地引入到氨基酸中,展示了其通过氧化还原缩合方法促进肽键形成的效用 (Matsueda & Walter, 2009)。

抗菌活性

通过与邻苯二甲酸酐缩合合成的 4-氨基苯乙酸衍生物显示出有希望的抗菌活性。这些化合物通过各种分析和光谱数据进行表征,为它们作为抗菌剂的潜力提供了有价值的见解 (Bedair 等人,2006)。

作用机制

Target of Action

Compounds with similar structures, such as nitrobenzenes, are known to interact with a variety of biological targets .

Mode of Action

It’s worth noting that nitrophenyl compounds can undergo reactions with amines . This reaction could potentially lead to changes in the target molecules, altering their function.

Biochemical Pathways

It’s known that unnatural amino acids can be incorporated into proteins or peptides by a variety of existing methods . This could potentially affect various biochemical pathways depending on the specific proteins or peptides involved.

Pharmacokinetics

It’s known that the compound can be analyzed by reverse phase (rp) hplc method with simple conditions . This suggests that the compound may have certain properties that affect its bioavailability.

Result of Action

Based on the potential interactions with amines , it can be speculated that the compound may cause various changes at the molecular and cellular level.

Action Environment

It’s known that the reaction of nitrophenyl compounds with amines can be influenced by various factors, such as the presence of other chemicals .

安全和危害

未来方向

属性

IUPAC Name |

2-(2-nitroanilino)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O6/c19-13-9-6-5-8(15(21)22)7-10(9)14(20)17(13)16-11-3-1-2-4-12(11)18(23)24/h1-7,16H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERGPOPIKKDXPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B2896360.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanol](/img/structure/B2896362.png)

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B2896367.png)

![2-(3-(4-fluorophenoxy)propyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2896369.png)